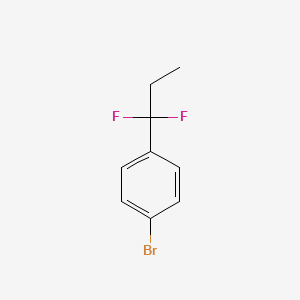

1-Bromo-4-(1,1-difluoropropyl)benzene

Descripción

1-Bromo-4-(1,1-difluoropropyl)benzene (CAS No. 162783-79-1) is a halogenated aromatic compound with the molecular formula C₉H₉BrF₂ and a molecular weight of 235.07 g/mol. It features a bromine atom at the para position of a benzene ring and a 1,1-difluoropropyl substituent. This compound is primarily used as a building block in organic synthesis, particularly in cross-coupling reactions, due to its electron-withdrawing fluorine atoms and reactive bromine site. Its synthesis typically achieves a reference yield of 54.5%, as reported in industrial literature .

Propiedades

IUPAC Name |

1-bromo-4-(1,1-difluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSHEPBAHLSPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162783-79-1 | |

| Record name | 1-bromo-4-(1,1-difluoropropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1-Bromo-4-(1,1-difluoropropyl)benzene, also known by its CAS number 162783-79-1, is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including toxicity, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of bromine and difluoropropyl groups contributes to its reactivity and interaction with biological systems.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Key findings from various studies include:

- Acute Toxicity : In animal studies, the median lethal dose (LD50) was found to be approximately 2,700 mg/kg when administered orally to rats. Symptoms observed at lethal doses included tremors, weight loss, and respiratory distress .

- Inhalation Studies : Exposure to high concentrations (≥14,000 mg/m³) led to significant adverse effects such as loss of righting reflex and lethargy. The median lethal concentration (LC50) was reported at around 18,000 mg/m³ .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains. However, detailed mechanisms remain to be elucidated.

- Mutagenicity : In vitro tests for mutagenicity have yielded inconclusive results. The compound did not show significant mutagenic effects in the L51787 TK± mouse lymphoma assay .

Research Findings

Several studies have explored the biological implications of this compound:

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of halogenated benzene derivatives highlighted that this compound demonstrated moderate activity against Gram-positive bacteria. The study utilized disk diffusion methods to assess inhibition zones compared to control compounds.

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 0 |

| Test Compound | 12 |

The proposed mechanism of action involves interaction with cellular membranes and potential disruption of metabolic pathways in target organisms. The difluoropropyl group may enhance lipophilicity, facilitating membrane penetration.

Comparison with Similar Compounds

To understand its biological activity better, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-Bromo-4-fluorobenzene | C6H4BrF | Moderate antimicrobial |

| 1-Bromo-3-(trifluoromethyl)benzene | C7H4BrF3 | High toxicity in aquatic organisms |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-bromo-4-(1,1-difluoropropyl)benzene with structurally analogous bromobenzenes, focusing on substituent effects, reactivity, and applications.

Positional Isomers

- 1-Bromo-3-(1,1-difluoropropyl)benzene (CAS: 1204295-68-0):

This meta-substituted isomer shares the same molecular formula (C₉H₉BrF₂ ) and weight (235.07 g/mol ) as the target compound. However, steric hindrance at the meta position reduces its reactivity in cross-coupling reactions compared to the para-substituted derivative .

Substituent Variations

- 1-Bromo-4-(1,1-difluoroethyl)benzene (CAS: 1000994-95-5): Substituting the difluoropropyl group with a shorter difluoroethyl chain (C₈H₇BrF₂, MW: 221.04 g/mol) reduces steric bulk, enhancing solubility in polar solvents like ethanol. This compound is valued for electrophilic substitutions and as a reagent in fluorinated drug intermediates .

- 1-Bromo-4-(difluoromethoxy)benzene (CAS: 5905-69-1):

Replacing the alkyl chain with a difluoromethoxy group (C₇H₅BrF₂O , MW: 231.02 g/mol) introduces oxygen-mediated electronic effects. It exhibits high reactivity in Pd-catalyzed arylations, achieving yields of 72–93% with heteroarenes like imidazo[1,2-a]pyridine .

Cyclic and Trifluoromethyl Derivatives

- 1-Bromo-4-(1-trifluoromethylcyclopropyl)benzene (CAS: 1227160-18-0):

The trifluoromethylcyclopropyl substituent (C₁₀H₈BrF₃ , MW: 257.07 g/mol) enhances thermal stability and lipophilicity, making it suitable for agrochemicals and high-performance polymers . - 1-Bromo-4-(trans-4-n-pentylcyclohexyl)benzene (CAS: ST03902):

This derivative (C₁₇H₂₅Br , MW: 309.28 g/mol) serves as a precursor for liquid crystals due to its rigid cyclohexyl group, which promotes mesophase formation .

Comparative Data Table

Key Findings and Trends

Substituent Size and Reactivity :

- Bulkier groups (e.g., difluoropropyl) slow reaction kinetics in cross-couplings compared to smaller substituents like difluoroethyl.

- Oxygen-containing groups (e.g., difluoromethoxy) enhance electronic activation, enabling higher yields in arylations .

Electronic Effects :

- Fluorine atoms increase the electron-withdrawing nature of substituents, stabilizing transition states in nucleophilic substitutions.

Applications: Liquid Crystals: Cyclohexyl and long alkyl chain derivatives (e.g., 1-bromo-4-(trans-4-n-pentylcyclohexyl)benzene) are critical for display technologies . Pharmaceuticals: Difluoroethyl and difluoromethoxy derivatives are intermediates in fluorinated drug synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.